An In-depth Technical Guide to 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine (CAS No. 85821-30-3)
An In-depth Technical Guide to 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine (CAS No. 85821-30-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential biological evaluation. The guide is intended to serve as a foundational resource for researchers exploring the utility of this compound in drug discovery programs, particularly in the context of kinase inhibition and other therapeutic areas where the unique properties of the difluoromethoxy group can be leveraged.
Introduction: The Rationale for 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets, most notably the hinge region of protein kinases.[2] The 2-aminopyrimidine motif, in particular, is a well-established pharmacophore for kinase inhibition.[3][4]
The introduction of a difluoromethoxy (-OCF₂H) group is a strategic modification in modern drug design. This group serves as a lipophilic bioisostere of a hydroxyl or methoxy group, offering several potential advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The -OCF₂H group can fine-tune a molecule's lipophilicity, solubility, and membrane permeability.
-
Enhanced Target Binding: The polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor, providing an additional interaction point with the target protein that is not possible with a methoxy group.
Therefore, 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine represents a promising building block for the development of novel therapeutics with potentially enhanced properties.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 85821-30-3 | [5] |
| Molecular Formula | C₆H₇F₂N₃O | [5] |
| Molecular Weight | 175.14 g/mol | [5] |
| Predicted XLogP | 1.5 | [6] |
| SMILES | CC1=CC(=NC(=N1)N)OC(F)F | [6] |
| InChIKey | VPSDEDHCJRKTQB-UHFFFAOYSA-N | [6] |
Synthesis of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine
A relevant precedent is the synthesis of 2-amino-4-difluoromethoxy-6-methoxy-pyrimidine, which is achieved by reacting 2-amino-4-hydroxy-6-methoxy-pyrimidine with difluorochloromethane in the presence of a strong base.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure-rated reaction vessel, suspend 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent) in a mixture of dioxane and a concentrated aqueous solution of a strong base, such as sodium hydroxide.
-
Difluoromethylation: Seal the vessel and carefully introduce difluorochloromethane gas (an excess, typically bubbled through the solution) while stirring vigorously.
-
Reaction Conditions: Heat the reaction mixture to a temperature range of 70-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by periodically taking aliquots.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent any excess gas. Separate the organic phase.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: A strong base is required to deprotonate the hydroxyl group of the pyrimidine, forming a nucleophilic phenoxide-like species. A biphasic solvent system like dioxane/water can facilitate the reaction between the gaseous difluorochloromethane and the deprotonated pyrimidine.
-
Use of a Pressure Vessel: Difluorochloromethane is a gas at room temperature, necessitating a sealed system to maintain a sufficient concentration for the reaction to proceed efficiently.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion.
Analytical Characterization
As experimental spectroscopic data for 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine is not publicly available, this section provides predicted data and a comparative analysis with the structurally similar, non-fluorinated analogue, 4-methoxy-6-methylpyrimidin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.0-7.5 (t, 1H, -OC HF₂): A characteristic triplet due to coupling with the two fluorine atoms.
-
δ ~6.5-7.0 (br s, 2H, -N H₂): A broad singlet for the amino protons.
-
δ ~6.0-6.2 (s, 1H, pyrimidine C5-H ): A singlet for the proton on the pyrimidine ring.
-
δ ~2.2-2.4 (s, 3H, -C H₃): A singlet for the methyl protons.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-170: Signals for the C2, C4, and C6 carbons of the pyrimidine ring.
-
δ ~110-120 (t, -O CF₂): A triplet for the carbon of the difluoromethoxy group due to coupling with the fluorine atoms.
-
δ ~90-100: Signal for the C5 carbon of the pyrimidine ring.
-
δ ~20-25: Signal for the methyl carbon.
Comparative NMR Data for 4-Methoxy-6-methylpyrimidin-2-amine: [7]
-
¹H NMR (DMSO-d₆): δ 6.33 (s, 2H, NH₂), 5.92 (s, 1H, pyrimidine-H), 3.76 (s, 3H, OCH₃), 2.14 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆): δ 170.2, 164.0, 162.7, 92.4, 53.4, 23.4.
The key differentiating feature in the NMR spectra will be the presence of the triplet for the -OCH F₂ proton in the ¹H NMR and the triplet for the -OC F₂ carbon in the ¹³C NMR of the target compound.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electrospray Ionization, Positive Mode - ESI+):
-
[M+H]⁺: m/z 176.06
-
[M+Na]⁺: m/z 198.04
The mass spectrum of the non-fluorinated analogue, 4-methoxy-6-methylpyrimidin-2-amine, shows a molecular ion peak at m/z 139.[7] The mass difference of 36 Da corresponds to the replacement of the methoxy group with the difluoromethoxy group.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis and purification of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine. A general method for aminopyrimidines can be adapted as a starting point.[8]
Proposed HPLC Method:
Caption: Proposed HPLC method for analysis.
Method Development Considerations:
-
Column Choice: A C18 column is a good starting point for the separation of moderately polar compounds.
-
Mobile Phase: An acidic mobile phase (e.g., with formic acid) will ensure the amino group is protonated, leading to better peak shape.
-
Gradient Elution: A gradient from a lower to a higher percentage of organic solvent (acetonitrile) will likely be necessary to achieve good separation from starting materials and byproducts.
Potential Biological Activity and Screening Workflow
The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif in a large number of kinase inhibitors.[3][4] Therefore, it is highly probable that 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine and its derivatives could exhibit inhibitory activity against one or more protein kinases.
Proposed Biological Screening Workflow:
Caption: Proposed workflow for biological evaluation.
-
Initial Broad Kinase Screen: The compound should be screened against a large, diverse panel of protein kinases at a single concentration (e.g., 1 or 10 µM) to identify initial "hits."
-
IC₅₀ Determination: For any kinases that show significant inhibition in the initial screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Cell-Based Assays: The compound should be tested in relevant cancer cell lines to assess its anti-proliferative or cytotoxic effects.
-
Structure-Activity Relationship (SAR) Studies: Based on the initial findings, a library of analogues can be synthesized to explore the SAR and optimize potency and selectivity.
Safety and Handling
While specific toxicity data for 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine is not available, it should be handled with the standard precautions for a novel chemical entity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
For related aminopyrimidine compounds, the GHS hazard statements often include skin and eye irritation.[7]
Conclusion
4-(Difluoromethoxy)-6-methylpyrimidin-2-amine is a promising, yet underexplored, building block for medicinal chemistry. Its combination of a proven kinase-inhibitor scaffold with the advantageous properties of a difluoromethoxy group makes it a compelling starting point for the development of novel therapeutics. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation, intended to accelerate its exploration in drug discovery programs. Further experimental validation of the proposed protocols and biological activities is warranted.
References
- (Reference for pyrimidine in medicinal chemistry - general)
- (Reference for 2-aminopyrimidine as a pharmacophore)
- (Reference for properties of difluoromethoxy group)
- (Reference for synthesis of rel
- (Reference for synthesis of rel
-
PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. [Link]
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for GHS information on rel
-
PubChemLite. 4-(difluoromethoxy)-6-methylpyrimidin-2-amine. [Link]
- (Reference for kinase inhibitor activity of aminopyrimidines)
-
Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. 2022;11(2):3631-3641. [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PMC. [Link]
-
Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. PubMed. [Link]
- (Reference for synthesis of rel
-
Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
- (Reference for synthesis of rel
- (Reference for synthesis of rel
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for kinase inhibitor activity of aminopyrimidines)
- (Reference for general HPLC methods for aminopyrimidines)
-
Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- (Reference for GHS information on rel
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 85821-30-3|4-(Difluoromethoxy)-6-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 4-(difluoromethoxy)-6-methylpyrimidin-2-amine (C6H7F2N3O) [pubchemlite.lcsb.uni.lu]
- 7. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
